molecular formula C24H22N4OS B11280705 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)propanamide

2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)propanamide

Cat. No.: B11280705
M. Wt: 414.5 g/mol
InChI Key: QSYZEZZQBQCDIH-UHFFFAOYSA-N
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Description

2-[(4,5-Diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)propanamide is a synthetic organic compound that features a triazole ring, a sulfanyl group, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)propanamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The triazole ring and other functional groups can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the sulfanyl group or the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Halogenated reagents and strong bases or acids depending on the type of substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced triazole derivatives.

    Substitution: Various substituted triazole derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)propanamide has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development.

Medicine

In medicine, this compound is being explored for its therapeutic potential. Its triazole ring is a common motif in many pharmaceuticals, contributing to its biological activity.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that benefit from its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions, while the sulfanyl group can participate in redox reactions. These interactions can modulate the activity of biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: Another triazole derivative used as an antifungal agent.

    Alprazolam: A triazole-containing benzodiazepine used for anxiety disorders.

    Voriconazole: A triazole antifungal with a similar structure.

Uniqueness

What sets 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)propanamide apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity

Properties

Molecular Formula

C24H22N4OS

Molecular Weight

414.5 g/mol

IUPAC Name

2-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)propanamide

InChI

InChI=1S/C24H22N4OS/c1-17-13-15-20(16-14-17)25-23(29)18(2)30-24-27-26-22(19-9-5-3-6-10-19)28(24)21-11-7-4-8-12-21/h3-16,18H,1-2H3,(H,25,29)

InChI Key

QSYZEZZQBQCDIH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(C)SC2=NN=C(N2C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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